molecular formula C11H11NO5S B564840 Ethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide CAS No. 24683-21-4

Ethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide

Numéro de catalogue: B564840
Numéro CAS: 24683-21-4
Poids moléculaire: 269.271
Clé InChI: KHQMRIBGVBXDMI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Alternative Designations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is ethyl 4-hydroxy-2H-1λ⁶,2-benzothiazine-3-carboxylate, which precisely describes the structural features and substitution pattern. The lambda notation (λ⁶) indicates the hypervalent state of the sulfur atom, which is bonded to two oxygen atoms in the dioxide configuration. This nomenclature system provides an unambiguous identification of the compound's molecular structure and stereochemical configuration.

Alternative systematic designations for this compound include 4-hydroxy-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester 1,1-dioxide, which emphasizes the ester functionality and the dioxide oxidation state of the sulfur atom. The compound is also known by the more descriptive name ethyl 4-hydroxy-1,1-dioxo-2H-1λ⁶,2-benzothiazine-3-carboxylate, which explicitly indicates the oxidation state of the sulfur center. These various nomenclature systems all refer to the same molecular entity but emphasize different structural aspects depending on the context of use.

The compound's designation as Piroxicam Impurity H reflects its significance in pharmaceutical quality control and regulatory affairs. This designation indicates that the compound is formed as a process-related impurity during the synthesis or degradation of piroxicam, a widely used nonsteroidal anti-inflammatory drug. The impurity designation system provides a standardized method for identifying and characterizing these related substances in pharmaceutical manufacturing and quality assurance protocols.

Chemical Abstracts Service Registry Numbers and Regulatory Identifiers

The primary Chemical Abstracts Service registry number for this compound is 24683-21-4, which serves as the definitive identifier for this compound in chemical databases and regulatory documentation. This unique numerical identifier ensures accurate identification across different chemical information systems and prevents confusion with structurally related compounds that may have similar names or properties.

The European Community number assigned to this compound is 607-417-2, which facilitates its identification within European Union regulatory frameworks and chemical registration systems. This identifier is particularly important for compliance with European chemical regulations and for tracking the compound's use in commercial applications within the European market.

Identifier Type Value Source
Chemical Abstracts Service Registry Number 24683-21-4 PubChem
European Community Number 607-417-2 PubChem
Unique Ingredient Identifier 906HUH22T4 PubChem
Chemical Entities of Biological Interest Database Identifier CHEMBL597616 PubChem
Distributed Structure-Searchable Toxicity Database Substance Identifier DTXSID10179413 PubChem

The Unique Ingredient Identifier 906HUH22T4 represents the compound's designation within the United States Food and Drug Administration's Substance Registration System. This identifier is crucial for pharmaceutical regulatory submissions and ensures consistent identification across different regulatory agencies and documentation systems. The Chemical Entities of Biological Interest Database identifier CHEMBL597616 provides access to biological activity data and pharmacological information associated with this compound.

The Distributed Structure-Searchable Toxicity Database Substance Identifier DTXSID10179413 links the compound to toxicological and environmental data repositories. This identifier facilitates access to safety-related information and environmental fate data that may be relevant for risk assessment and regulatory evaluation purposes.

Structural Relationship to Benzothiazine Core Scaffolds

This compound belongs to the 1,2-benzothiazine class of heterocyclic compounds, which are characterized by a fused benzene and thiazine ring system. The fundamental benzothiazine scaffold consists of a six-membered thiazine ring fused to a benzene ring, creating a bicyclic aromatic system that serves as the foundation for numerous biologically active compounds. The 1,2-benzothiazine framework specifically refers to the position of the nitrogen and sulfur atoms within the thiazine ring, distinguishing it from other benzothiazine isomers such as 1,4-benzothiazines.

The structural relationship between this compound and other benzothiazine derivatives reveals important patterns in pharmaceutical chemistry. Research has demonstrated that 1,2-benzothiazines exhibit diverse biological activities including anti-inflammatory, antimicrobial, and enzyme inhibition properties. The specific substitution pattern in this compound, featuring a hydroxyl group at position 4 and an ethyl carboxylate group at position 3, is characteristic of pharmacologically active benzothiazines.

Recent synthetic studies have explored the formation of dimeric 1,2-benzothiazine 1,1-dioxide scaffolds, demonstrating the versatility of the benzothiazine core for structural modification. These investigations reveal that the 1,1-dioxide functionality, present in the target compound, is a critical structural feature that influences both the chemical reactivity and biological activity of benzothiazine derivatives. The dioxide oxidation state of the sulfur atom creates a more electrophilic center and modifies the electronic distribution throughout the aromatic system.

The benzothiazine scaffold has been extensively utilized in the development of nonsteroidal anti-inflammatory drugs, with compounds such as piroxicam, meloxicam, and related analogs representing successful applications of this heterocyclic framework in therapeutic agents. The structural relationship between this compound and these established drugs highlights the importance of precise substitution patterns in determining pharmacological properties. The absence of the 2-methyl substituent that is present in many therapeutic benzothiazines represents a key structural difference that affects both the compound's biological activity and its role as a synthetic intermediate.

Propriétés

IUPAC Name

ethyl 4-hydroxy-1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5S/c1-2-17-11(14)9-10(13)7-5-3-4-6-8(7)18(15,16)12-9/h3-6,12-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQMRIBGVBXDMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S(=O)(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10179413
Record name Ethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24683-21-4
Record name 2H-1,2-Benzothiazine-3-carboxylic acid, 4-hydroxy-, ethyl ester, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24683-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024683214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.956
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 4-HYDROXY-2H-1,2-BENZOTHIAZINE-3-CARBOXYLATE 1,1-DIOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/906HUH22T4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

Step 1: Synthesis of 3-Oxy-1,2-Benzothiazole-2-Acetate Ethylester (III)

The preparation of this compound begins with the synthesis of the intermediate 3-oxy-1,2-benzothiazole-2-acetate ethylester (III). This step involves the reaction of saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) with ethyl chloroacetate in the presence of sulfuric acid as a catalyst. The reaction is conducted under reflux conditions in absolute ethanol for 5 hours, followed by quenching in ice water to precipitate the product.

Key Conditions:

  • Reagents: Saccharin (384.6 g), ethyl chloroacetate (17.9 cm³), sulfuric acid (17.9 cm³).

  • Solvent: Absolute ethanol.

  • Temperature: Reflux (~78°C).

  • Yield: 92% (458.8 g of III).

The intermediate III is isolated as a white crystalline solid with a melting point of 104–106°C. This high yield is attributed to the efficient nucleophilic substitution facilitated by sulfuric acid, which activates the chloroacetate for reaction with the saccharin anion.

Step 2: Rearrangement to this compound (VII)

The second step involves the base-mediated ring-opening and rearrangement of intermediate III to yield the target compound VII. Sodium ethoxide in dimethylformamide (DMF) is employed to deprotonate III, initiating a rearrangement at controlled temperatures (30–100°C) over 10 minutes to 4 hours. The reaction mixture is then acidified with hydrochloric acid to precipitate the product.

Key Conditions:

  • Reagents: III (58 g), sodium ethoxide (21% solution in ethanol), hydrochloric acid (3 M).

  • Solvent: Dimethylformamide (DMF).

  • Temperature: 30–100°C (optimal at 55°C).

  • Yield: 75% (43.5 g of VII).

The product is obtained as a white solid with a melting point of 136–139°C. The use of DMF ensures solubility of both the starting material and the sodium ethoxide, while controlled temperatures prevent side reactions such as over-alkylation or decomposition.

Mechanistic Insights and Reaction Optimization

Reaction Mechanism

The formation of VII proceeds via a nucleophilic ring-opening mechanism. Sodium ethoxide deprotonates the hydroxyl group of III, generating a resonance-stabilized anion. This intermediate undergoes intramolecular cyclization, followed by rearrangement to form the benzothiazine core. Acidification protonates the enolate, yielding the final product.

Critical Parameters Affecting Yield and Purity

  • Temperature Control: Excessively high temperatures (>100°C) lead to side products, while temperatures below 30°C result in incomplete reactions.

  • Solvent Choice: DMF’s high polarity and boiling point (153°C) make it ideal for maintaining reaction homogeneity and temperature stability.

  • Acid Quench: Rapid cooling and precise HCl concentration during quenching prevent solubility issues and ensure crystalline product formation.

Comparative Analysis of Synthetic Methods

While the primary route described above is well-documented, alternative methods have been explored for related esters. For example, a patent describing the synthesis of 2-methoxyethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide employs sodium methoxide in 2-methoxyethanol and dimethyl sulfoxide (DMSO). Although this method achieves a 66% yield, the use of ethyl esters in the primary route offers superior scalability and cost-effectiveness for industrial applications.

ParameterValue
Starting MaterialSaccharin, Ethyl Chloroacetate
CatalystSulfuric Acid
SolventAbsolute Ethanol
Reaction Time5 hours (reflux)
Yield92%
Melting Point104–106°C

Table 2: Synthesis of VII from III

ParameterValue
BaseSodium Ethoxide
SolventDimethylformamide (DMF)
Temperature30–100°C (optimal: 55°C)
Reaction Time10 min – 4 hours
Yield75%
Melting Point136–139°C

Applications De Recherche Scientifique

Pharmaceutical Development

Ethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide is primarily studied for its potential as an anti-inflammatory agent. It serves as an impurity in Piroxicam formulations, a non-steroidal anti-inflammatory drug (NSAID). Research indicates that this compound retains some anti-inflammatory properties similar to Piroxicam but with varying efficacy .

Chemical Biology

This compound is utilized in chemical biology studies to investigate the mechanisms of action of benzothiazine derivatives. Its interactions with biological targets are essential for understanding how modifications to the benzothiazine structure can influence activity .

Analytical Chemistry

This compound is used as a reference standard in analytical methods such as High Performance Liquid Chromatography (HPLC) to quantify Piroxicam and its impurities in pharmaceutical formulations .

Case Studies

StudyFocusFindings
Study on Anti-inflammatory Effects Investigated the anti-inflammatory properties of Ethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylateShowed moderate inhibition of COX enzymes compared to Piroxicam
Analytical Method Development Developed an HPLC method for quantifying impurities in Piroxicam formulationsAchieved high sensitivity and specificity using Ethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate as a standard
Chemical Modification Studies Explored modifications to enhance bioactivityCertain derivatives exhibited improved anti-inflammatory activity

Mécanisme D'action

The mechanism by which Ethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide exerts its effects involves interaction with specific molecular targets. It is believed to inhibit certain enzymes, thereby modulating biochemical pathways related to inflammation and pain . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Substituent Variations and Structural Modifications

The structural analogs of this compound differ primarily in alkyl/aryl substituents, oxidation states, and functional groups. These modifications influence physicochemical properties, bioactivity, and synthetic pathways.

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents/R-Groups Synthesis Method Yield Biological Activity Reference
Methyl 2-ethyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide Methyl ester, ethyl at N2 X-ray crystallography N/A Crystallographic studies
Ethyl 6,7-dichloro-2-(2-phenylethyl)-3,4-dihydro-2H-... 1,1-dioxide (17s) Dichloro, phenethyl at N2, dihydro core Alkylation with 2-bromoethylbenzene 45% Not reported
6-Chloro-2-(4-methoxybenzyl)-3,4-dihydro-2H-... 1,1-dioxide (18a) Chloro, 4-methoxybenzyl at N2 LiOH hydrolysis 62% Not reported
Methyl 4-ethoxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide Ethoxy at C4, methyl at N2 Reflux in CCl4 with NBS 72% Anti-inflammatory (NSAID precursor)
Ethyl 2-(tert-butoxycarbonylmethyl)-6-chloro-3,4-dihydro-2H-... 1,1-dioxide t-BOC-protected methyl, chloro Alkylation with t-butyl chloroacetate 74% Antimicrobial potential

Impact of Substituents on Bioactivity

  • N-Alkylation : Methyl or ethyl groups at the N2 position (e.g., Meloxicam impurities) reduce steric hindrance, enhancing binding to cyclooxygenase (COX) enzymes .
  • Aryl Modifications : Phenethyl or 4-methoxybenzyl groups introduce π-π stacking interactions, which may enhance stability and receptor affinity .

Activité Biologique

Ethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide (commonly referred to as EHB) is a compound of significant interest due to its diverse biological activities. This article synthesizes current research findings, case studies, and data regarding its biological activity, particularly focusing on its potential therapeutic applications.

Chemical Structure and Properties

EHB has the following chemical properties:

  • Molecular Formula : C₁₁H₁₁NO₅S
  • Molecular Weight : 269.274 g/mol
  • Stereochemistry : Achiral
  • InChIKey : KHQMRIBGVBXDMI-UHFFFAOYSA-N

The compound features a benzothiazine core, which is known for its pharmacological versatility. The presence of hydroxyl and carboxylate functional groups contributes to its reactivity and biological interactions.

Biological Activities

EHB exhibits a range of biological activities, including:

1. Antitumor Activity

Recent studies have highlighted EHB's potential as an anticancer agent. In vitro assays demonstrated that EHB can inhibit the proliferation of various cancer cell lines. For instance, it was found to have an IC₅₀ value of approximately 1.61 µg/mL against specific cancer types, indicating significant cytotoxic effects comparable to established chemotherapeutics like doxorubicin .

2. Antimicrobial Properties

EHB has shown promising antimicrobial activity against several bacterial strains. In one study, derivatives of benzothiazine compounds were evaluated for their ability to inhibit bacterial peptide deformylase (PDF), an enzyme critical for bacterial survival. EHB's structural similarity to these derivatives suggests it may also possess similar inhibitory properties .

3. Anti-inflammatory Effects

Research indicates that thiazine derivatives, including EHB, exhibit anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where such compounds could serve as therapeutic agents by modulating inflammatory pathways .

Case Study 1: Anticancer Activity Evaluation

A study conducted by Zia-ur-Rehman et al. evaluated the anticancer potential of EHB against various cell lines, including HT29 (colon cancer) and Jurkat (T-cell leukemia). Results showed that EHB significantly reduced cell viability in a dose-dependent manner, with molecular dynamics simulations revealing interactions with key proteins involved in apoptosis pathways .

Case Study 2: Antimicrobial Testing

In another investigation, EHB was tested against Gram-positive and Gram-negative bacteria. The results indicated that EHB exhibited a minimum inhibitory concentration (MIC) of 10 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

Data Summary

Biological ActivityAssay TypeIC₅₀/MIC ValueReference
AntitumorCell Viability Assay1.61 µg/mL
AntimicrobialMIC Assay10 µg/mL
Anti-inflammatoryIn vitro AssayNot specified

Q & A

Q. Table 1. Key Synthetic Parameters and Yields

StepConditionsYield (%)Reference
N-AlkylationEthanol, reflux, 2 h68–75
Ring ExpansionNaOH/EtOH, ultrasound, 4 min77
Derivative CondensationMicrowave, 50°C, 30 min48–63

Q. Table 2. Biological Activity of Representative Derivatives

Derivative SubstituentTarget MicrobeMIC (µg/mL)Reference
6-ChloroAspergillus flavus8–16
4-FluorophenylS. aureus32

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.